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Compound of Interest

Compound Name:
Cyclohexane-1,3,5-tricarboxylic

acid

CAS No.: 16526-69-5

Cat. No.: B095382

Get Quote

Executive Summary
Cyclohexane-1,3,5-tricarboxylic acid (often abbreviated as CTA or H

CTC) is a conformationally versatile tricarboxylic acid used extensively as a ligand in
coordination chemistry and as a building block for hydrogen-bonded organic frameworks
(HOFs).[1]

Unlike rigid aromatic linkers (e.g., trimesic acid), CTA possesses a flexible cyclohexane core

that can adopt specific chair conformations. The spectroscopic data (NMR, IR) is heavily

dependent on its stereochemistry. The cis,cis,cis-isomer (all-cis) is the thermodynamically

preferred form and the primary subject of this guide due to its

symmetry, which simplifies its spectroscopic signature.[1]
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Before analyzing spectra, one must understand the geometric constraints that define the

signals.[1]

Isomer of Interest:cis,cis,cis-1,3,5-cyclohexanetricarboxylic acid.[2][3][4][5][6][7]

Conformation: In the most stable chair conformation, all three carboxylic acid groups occupy

equatorial positions to minimize 1,3-diaxial steric strain.[1]

Symmetry: The molecule possesses

symmetry (time-averaged in solution).[1] This high symmetry renders the three "arms" of the
molecule chemically equivalent, resulting in a simplified NMR spectrum.[1]

Graphviz: Stereochemical Conformation
The following diagram illustrates the all-equatorial chair conformation which dictates the NMR

splitting patterns.
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Caption: Structural logic dictating the spectroscopic signals of cis-CTA. The equatorial

positioning of carboxyl groups enforces specific axial/equatorial environments for the ring

protons.
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The NMR data below assumes the cis-isomer in DMSO-d

or D

O/NaOD.[1] Note that in D

O, the carboxyl protons will exchange and disappear.[1]

H NMR Characterization
Due to

symmetry, the 9 non-acid protons appear as only three distinct signals.[1]
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Proton Type Position (ppm) Multiplicity Integration
Coupling (

) Analysis

-COOH Carboxyl 12.0 – 12.4 Broad Singlet 3H

Disappears in

D

O. Highly

deshielded.

[1]

H C-1, 3, 5 2.15 – 2.35
tt (Triplet of

Triplets)
3H

Axial.

Coupled to 2

vicinal axial

H's (large

Hz) and 2

vicinal

equatorial H's

(small

Hz).

H C-2, 4, 6 1.90 – 2.05 d / dm 3H

Equatorial.

Deshielded

relative to

axial partner.

Shows

geminal

coupling (

Hz) and small

vicinal

coupling.

H C-2, 4, 6 1.30 – 1.45 q / qm 3H Axial.

Shielded.

Large

geminal and

large diaxial

couplings
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create a

pseudo-

quartet

appearance.

[1]

Expert Insight:

The "tt" Signal: The triplet-of-triplets at ~2.2 ppm is the diagnostic fingerprint of the cis-

isomer.[1] If the sample contains the trans-isomer (which lacks

symmetry), this region becomes a complex multiplet due to the inequivalence of the methine
protons.[1]

Solvent Effect: In D

O (as the tris-carboxylate anion), the alpha-proton signal shifts upfield (shielded) due to the
increased electron density of the carboxylate (

) groups compared to the acid (

).[1]

C NMR Characterization
The high symmetry results in a remarkably simple carbon spectrum with only three peaks.[1]

Carbon Type Environment (ppm) Notes

C=O Carboxyl 175 – 177 Carbonyl region.[1]

CH
Methine (

)
41 – 43 Alpha to carbonyl.[1]

CH
Methylene (

)
31 – 33

Ring methylene

carbons.[1]
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(Note: Values are referenced to DMSO-d

central peak at 39.5 ppm).

Infrared (IR) Spectroscopy
IR analysis is critical for determining the hydrogen-bonding state (monomer vs. dimer) and the

presence of any anhydride impurities formed during drying.[1]

Functional Group
Wavenumber (cm

)
Assignment & Morphology

O-H Stretch 2500 – 3300

Broad, intense. Characteristic

of carboxylic acid dimers

(hydrogen-bonded network).[1]

C=O Stretch 1690 – 1710

Strong, sharp. Carbonyl

stretching vibration.[1] A shift

to ~1550-1600 cm

indicates carboxylate salt

formation.[1]

C-H Stretch 2850 – 2950

Medium.[1] Alkyl C-H

stretching (cyclohexane ring).

[1]

C-O Stretch 1200 – 1300

Strong.[1] C-O single bond

stretch / O-H in-plane bend

coupling.[1]

O-H Bend 900 – 950
Broad, medium.[1] Out-of-

plane bending (dimer).[1]

Experimental Protocols
Protocol A: NMR Sample Preparation (Reproducibility
Check)
To ensure sharp resolution of the splitting patterns (specifically the

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://webbook.nist.gov/cgi/inchi/InChI%3D1S/C12H12O6/c1-16-10(13)7-4-8(11(14)17-2)6-9(5-7)12(15)18-3/h4-6H%2C1-3H3
https://webbook.nist.gov/cgi/inchi/InChI%3D1S/C12H12O6/c1-16-10(13)7-4-8(11(14)17-2)6-9(5-7)12(15)18-3/h4-6H%2C1-3H3
https://webbook.nist.gov/cgi/inchi/InChI%3D1S/C12H12O6/c1-16-10(13)7-4-8(11(14)17-2)6-9(5-7)12(15)18-3/h4-6H%2C1-3H3
https://webbook.nist.gov/cgi/inchi/InChI%3D1S/C12H12O6/c1-16-10(13)7-4-8(11(14)17-2)6-9(5-7)12(15)18-3/h4-6H%2C1-3H3
https://webbook.nist.gov/cgi/inchi/InChI%3D1S/C12H12O6/c1-16-10(13)7-4-8(11(14)17-2)6-9(5-7)12(15)18-3/h4-6H%2C1-3H3
https://webbook.nist.gov/cgi/inchi/InChI%3D1S/C12H12O6/c1-16-10(13)7-4-8(11(14)17-2)6-9(5-7)12(15)18-3/h4-6H%2C1-3H3
https://webbook.nist.gov/cgi/inchi/InChI%3D1S/C12H12O6/c1-16-10(13)7-4-8(11(14)17-2)6-9(5-7)12(15)18-3/h4-6H%2C1-3H3
https://webbook.nist.gov/cgi/inchi/InChI%3D1S/C12H12O6/c1-16-10(13)7-4-8(11(14)17-2)6-9(5-7)12(15)18-3/h4-6H%2C1-3H3
https://webbook.nist.gov/cgi/inchi/InChI%3D1S/C12H12O6/c1-16-10(13)7-4-8(11(14)17-2)6-9(5-7)12(15)18-3/h4-6H%2C1-3H3
https://webbook.nist.gov/cgi/inchi/InChI%3D1S/C12H12O6/c1-16-10(13)7-4-8(11(14)17-2)6-9(5-7)12(15)18-3/h4-6H%2C1-3H3
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b095382?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


coupling), the sample must be free of paramagnetic impurities and fully dissolved.

Solvent Choice: Use DMSO-d

(99.9% D) for the free acid.[1] The acid has limited solubility in CDCl

.[1]

Concentration: Prepare a solution of 10–15 mg of CTA in 0.6 mL of solvent.

Filtration: Filter through a glass wool plug directly into the NMR tube to remove undissolved

micro-crystallites which can cause line broadening.[1]

Acquisition: Run at 298 K. Ensure relaxation delay (

) is at least 2 seconds to allow full relaxation of the carboxyl protons if quantitative integration
is required.

Protocol B: Distinguishing cis vs trans Isomers
If synthesis yields a mixture, the trans-isomer can be identified by:

Loss of Symmetry: The

C NMR will show multiple carbonyl peaks (typically 2 or 3 distinct signals) instead of the
single peak observed for the cis-isomer.

Complexity of Methine Region: The

H NMR region at 2.2 ppm will broaden into a complex multiplet rather than the clean triplet-
of-triplets.[1]
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Synthesis and conformational analysis of cis,cis-1,3,5-trimethylcyclohexane-1,3,5-
tricarboxylic acid (Analogous structural logic).

Source:

Supramolecular Frameworks

The structure of cyclohexane-1, 3 cis, 5 cis-tricarboxylic acid, determined

Source:

Spectral Database Verification

1,3,5-Cyclohexanetricarboxylic acid NMR Spectrum.

Source: [8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b095382/docs#spectroscopic-characterization-of-
cyclohexane-1-3-5-tricarboxylic-acid-a-structural-analysis-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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